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5-(2-isopropyl-1H-imidazol-1-yl)-2-phenoxypyridine
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Overview
Description
5-(2-isopropyl-1H-imidazol-1-yl)-2-phenoxypyridine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a variety of chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-isopropyl-1H-imidazol-1-yl)-2-phenoxypyridine typically involves the reaction of 2-phenoxypyridine with 2-isopropyl-1H-imidazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the imidazole ring attaches to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-isopropyl-1H-imidazol-1-yl)-2-phenoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or pyridine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
5-(2-isopropyl-1H-imidazol-1-yl)-2-phenoxypyridine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the imidazole ring.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-isopropyl-1H-imidazol-1-yl)-2-phenoxypyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities or other biological processes. Additionally, the compound can interact with cellular membranes or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-imidazol-1-yl)acetic acid
- 2-(2-isopropyl-1H-imidazol-1-yl)propanoic acid hydrochloride hydrate
- 4-(1H-imidazol-1-yl)benzaldehyde
Uniqueness
5-(2-isopropyl-1H-imidazol-1-yl)-2-phenoxypyridine is unique due to the combination of the imidazole and pyridine rings, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications, from coordination chemistry to pharmaceuticals.
Properties
IUPAC Name |
2-phenoxy-5-(2-propan-2-ylimidazol-1-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13(2)17-18-10-11-20(17)14-8-9-16(19-12-14)21-15-6-4-3-5-7-15/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBYXNUNUATMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CN=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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